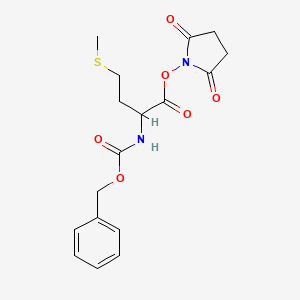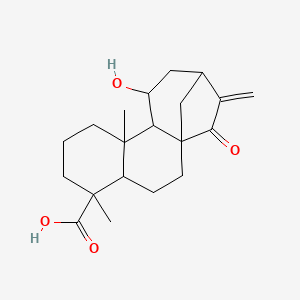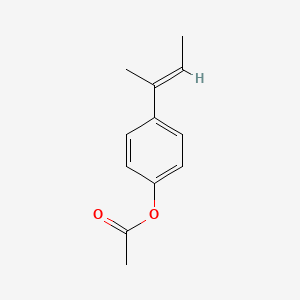
Z-L-methionine N-hydroxysuccinimide ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-L-methionine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C17H20N2O6S and a molecular weight of 380.42 g/mol . It is commonly used in proteomics research and other scientific applications. The compound is known for its role in peptide synthesis, where it acts as a coupling reagent to facilitate the formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-methionine N-hydroxysuccinimide ester typically involves the reaction of Z-L-methionine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is typically produced in high purity and stored under controlled conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Z-L-methionine N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of Z-L-methionine and N-hydroxysuccinimide.
Oxidation and Reduction: The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert these oxidized forms back to the thioether.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and other nucleophiles, typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Hydrolysis: Aqueous solutions or buffer systems are used to facilitate hydrolysis, often under mild acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Amide Bonds: Formed during substitution reactions with amines.
Z-L-methionine and N-hydroxysuccinimide: Products of hydrolysis.
Sulfoxides and Sulfones: Products of oxidation reactions.
Aplicaciones Científicas De Investigación
Z-L-methionine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids.
Biology: Employed in the modification of proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized peptides and proteins for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of Z-L-methionine N-hydroxysuccinimide ester involves the activation of carboxyl groups in amino acids or peptides, making them more reactive towards nucleophiles such as amines. This activation facilitates the formation of peptide bonds, which are essential for the synthesis of peptides and proteins. The molecular targets include the carboxyl groups of amino acids, and the pathways involved are those related to peptide bond formation and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxysuccinimide esters of other amino acids: These compounds share similar reactivity and applications in peptide synthesis.
Carbodiimides: Such as DCC, which are also used as coupling agents in peptide synthesis.
Benzotriazole esters: Another class of coupling reagents used in peptide synthesis.
Uniqueness
Z-L-methionine N-hydroxysuccinimide ester is unique due to its specific reactivity and stability, making it particularly suitable for the synthesis of peptides containing methionine residues. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other coupling reagents.
Propiedades
Fórmula molecular |
C17H20N2O6S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H20N2O6S/c1-26-10-9-13(16(22)25-19-14(20)7-8-15(19)21)18-17(23)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,23) |
Clave InChI |
HWPGHRPTDZRQMZ-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)



![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/no-structure.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)
![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
![Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)
![2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320479.png)

![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)
